molecular formula C9H19NO2 B12662810 3,5,5-Trimethylhexyl nitrite CAS No. 94134-31-3

3,5,5-Trimethylhexyl nitrite

Cat. No.: B12662810
CAS No.: 94134-31-3
M. Wt: 173.25 g/mol
InChI Key: NXTWZLMLGHRVHV-UHFFFAOYSA-N
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Description

3,5,5-Trimethylhexyl nitrite is an organic compound with the molecular formula C9H19NO2. It is a nitrite ester derived from 3,5,5-trimethylhexanol and nitrous acid. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,5-Trimethylhexyl nitrite can be synthesized through the esterification of 3,5,5-trimethylhexanol with nitrous acid. The reaction typically involves the following steps:

    Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid like hydrochloric acid.

    Esterification Reaction: The 3,5,5-trimethylhexanol is then reacted with the freshly prepared nitrous acid under controlled temperature conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.

    Purification: The crude product is purified through distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylhexyl nitrite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as halides or amines are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitroalkanes

    Reduction: Amines

    Substitution: Various substituted organic compounds

Scientific Research Applications

3,5,5-Trimethylhexyl nitrite has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of nitro compounds and other derivatives.

    Biology: It serves as a probe in biochemical studies to investigate the effects of nitrite esters on biological systems.

    Medicine: Research explores its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of rubber and polymer products, where it acts as a stabilizer and curing agent.

Mechanism of Action

The mechanism of action of 3,5,5-trimethylhexyl nitrite involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator and signaling molecule. The molecular targets and pathways include:

    Vascular Smooth Muscle: NO activates guanylate cyclase, leading to increased cyclic GMP levels and relaxation of smooth muscle.

    Platelet Aggregation: NO inhibits platelet aggregation, which is beneficial in preventing blood clots.

Comparison with Similar Compounds

Similar Compounds

    Amyl Nitrite: Another nitrite ester with similar vasodilatory effects.

    Isobutyl Nitrite: Used for similar applications but differs in its molecular structure.

Uniqueness

3,5,5-Trimethylhexyl nitrite is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched alkyl chain provides different reactivity and stability compared to other nitrite esters.

Properties

CAS No.

94134-31-3

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

3,5,5-trimethylhexyl nitrite

InChI

InChI=1S/C9H19NO2/c1-8(5-6-12-10-11)7-9(2,3)4/h8H,5-7H2,1-4H3

InChI Key

NXTWZLMLGHRVHV-UHFFFAOYSA-N

Canonical SMILES

CC(CCON=O)CC(C)(C)C

Origin of Product

United States

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